REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.C(O)(=O)C.[N:14]([O-])=[O:15].[Na+]>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N:14]=[O:15])=[C:4]([NH2:9])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)N)N
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1040 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature in the range of about 0°-16° C
|
Type
|
CUSTOM
|
Details
|
in the range of 0°-20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)N)N=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |